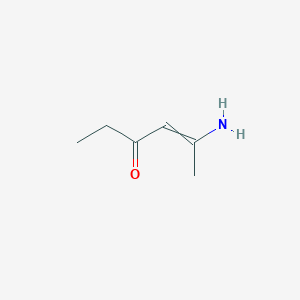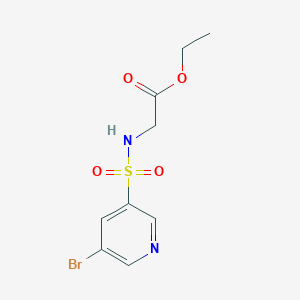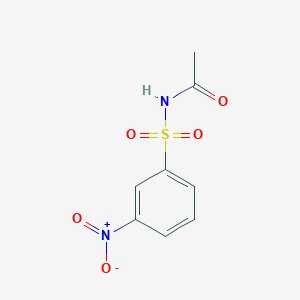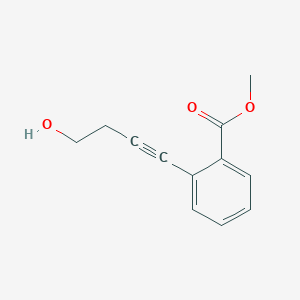
Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate
概要
説明
Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate is an organic compound with the molecular formula C12H12O3. It is a derivative of benzoic acid and features a hydroxybutynyl group attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-iodobenzoate with 4-hydroxybut-1-yne in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the butynyl group can be reduced to a double or single bond.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 2-(4-oxobut-1-ynyl)benzoate.
Reduction: Formation of methyl 2-(4-hydroxybut-1-enyl)benzoate or methyl 2-(4-hydroxybutyl)benzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antifolate drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of methyl 2-(4-hydroxybut-1-ynyl)benzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The hydroxybutynyl group can interact with active sites of enzymes, leading to inhibition of their function. The exact molecular targets and pathways involved vary depending on the specific context of its use .
類似化合物との比較
Similar Compounds
- Methyl 4-(4-hydroxybut-1-ynyl)benzoate
- Methyl 2-(4-hydroxybut-1-enyl)benzoate
- Methyl 2-(4-hydroxybutyl)benzoate
Uniqueness
Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate is unique due to the presence of the hydroxybutynyl group at the 2-position of the benzene ring. This specific structural feature imparts distinct reactivity and properties compared to its analogs. For example, the triple bond in the butynyl group allows for unique reactions such as cycloaddition, which are not possible with the corresponding alkenyl or alkyl derivatives .
特性
分子式 |
C12H12O3 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
methyl 2-(4-hydroxybut-1-ynyl)benzoate |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)11-8-3-2-6-10(11)7-4-5-9-13/h2-3,6,8,13H,5,9H2,1H3 |
InChIキー |
HBFKNFAKAYGJKA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1C#CCCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

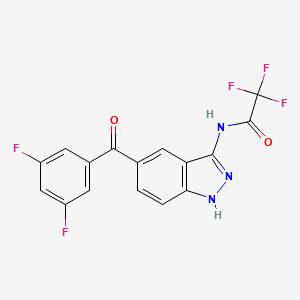
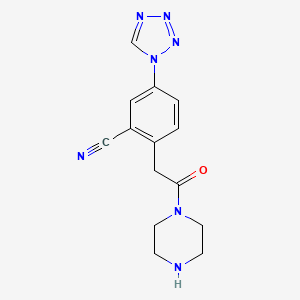


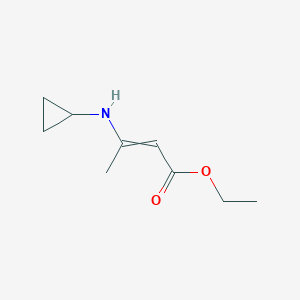
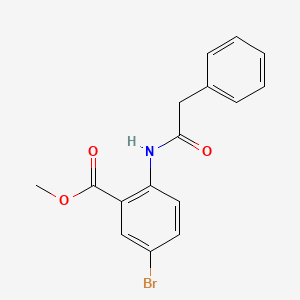


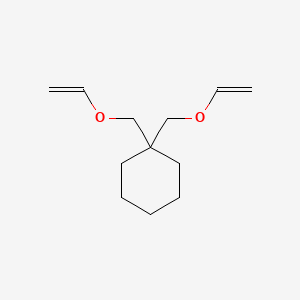
![5-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline](/img/structure/B8584805.png)
